SAR103168 -

SAR103168

Catalog Number: EVT-1535447
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SAR103168 is a multikinase inhibitor with potential antineoplastic activity. Upon intravenous infusion, multikinase inhibitor SAR103168 may, through the inhibition of multiple kinases, inhibit the phosphorylation and activation of signal transducer and activator of transcription 5 (STAT5). STAT5, a protein often upregulated in cancer cells, plays a key role in signal transduction pathways and the suppression of apoptosis.
Source and Classification

SAR103168 was developed by Sanofi-Aventis, a global biopharmaceutical company. The compound is primarily classified under the category of pharmacological agents, specifically focusing on its role as a receptor antagonist. This classification is crucial as it defines its mechanism of action and potential therapeutic uses.

Synthesis Analysis

Methods and Technical Details

The synthesis of SAR103168 involves several steps typical of organic chemistry processes. While detailed proprietary methods are often not publicly disclosed, the general approach includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various transformations.
  2. Reactions: Key reactions may include:
    • Condensation reactions to form the core structure.
    • Functional group modifications to enhance selectivity and potency.
  3. Purification: After the synthesis, purification methods such as chromatography are employed to isolate the final product with high purity.

The synthetic route must be optimized for yield and scalability, considering both economic and environmental factors.

Molecular Structure Analysis

Structure and Data

The molecular structure of SAR103168 can be represented by its chemical formula, which typically includes multiple functional groups that contribute to its biological activity. The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into:

  • Bonding interactions: Understanding how SAR103168 interacts with its target receptors.
  • Conformational flexibility: Assessing how structural variations affect its binding affinity.

Data from these analyses inform modifications that can enhance efficacy or reduce side effects.

Chemical Reactions Analysis

Reactions and Technical Details

SAR103168 undergoes various chemical reactions that are critical for its activity. These reactions include:

Understanding these reactions is essential for predicting the compound's behavior in biological systems and optimizing its therapeutic profile.

Mechanism of Action

Process and Data

The mechanism of action for SAR103168 involves selective inhibition of specific receptor pathways. This inhibition leads to:

  • Altered signaling cascades: By blocking receptor activation, SAR103168 can modulate downstream effects that influence cellular responses.
  • Therapeutic outcomes: Depending on the targeted pathways, this modulation can result in beneficial effects such as reduced inflammation or altered cell proliferation.

Data from pharmacological studies help elucidate these mechanisms, providing a clearer picture of how SAR103168 exerts its effects at the molecular level.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SAR103168 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 400-500 g/mol, which affects solubility and permeability.
  • Solubility: Its solubility profile is critical for formulation development; it should ideally be soluble in aqueous environments to facilitate absorption.
  • Stability: The compound's stability under various conditions (pH, temperature) impacts its shelf life and efficacy.

Analyses such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) may be used to assess these properties quantitatively.

Applications

Scientific Uses

SAR103168 has potential applications in various scientific fields:

  • Pharmacology: As a research tool to investigate receptor functions and signaling pathways.
  • Drug Development: Its selective inhibition properties make it a candidate for developing new therapies for diseases where these receptors play a critical role, such as autoimmune disorders or certain cancers.
  • Biochemical Research: Understanding its interactions can shed light on broader biological processes and aid in the discovery of related compounds with improved profiles.
Introduction

Therapeutic Landscape of Multi-Kinase Inhibitors in Hematological Malignancies

Hematological malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), present significant treatment challenges due to their molecular heterogeneity and frequent development of therapeutic resistance. Conventional approaches—chemotherapy, radiation, and stem cell transplantation—often yield suboptimal outcomes in relapsed/refractory cases. The emergence of kinase inhibitors has transformed treatment paradigms by targeting specific oncogenic drivers. Imatinib, a BCR-Abl inhibitor, demonstrated unprecedented efficacy in chronic myeloid leukemia (CML), validating tyrosine kinases as therapeutic targets [7]. However, AML remains problematic due to its complex clonal architecture and activation of compensatory signaling pathways.

Multi-kinase inhibitors represent an evolution beyond single-target agents by simultaneously disrupting multiple oncogenic pathways. This approach addresses tumor heterogeneity and reduces the likelihood of resistance through redundant pathway activation. Drugs like dasatinib (targeting BCR-Abl and Src family kinases) and sunitinib (inhibiting VEGFR, PDGFR, and c-KIT) exemplify this strategy [8]. Despite these advances, gaps persist in treating AML with high-risk cytogenetic features or prior treatment failure. The therapeutic landscape remains characterized by:

  • Limited options: Only 20–30% response rates in ESA-refractory MDS with anemia [1]
  • Resistance mechanisms: Adaptive bypass signaling in FLT3-mutant AML post-inhibitor therapy
  • Unmet needs: High relapse rates in TP53-mutated or chromosome 7-deleted AML [9]

Table 1: Evolution of Kinase Inhibitors in Hematological Malignancies

CompoundPrimary TargetsKey LimitationsClinical Applications
ImatinibBCR-AblResistance via T315I mutationCML, Ph+ ALL
DasatinibBCR-Abl, Src familyPleural effusions, cytopeniasImatinib-resistant CML
SunitinibVEGFR, PDGFR, c-KITOff-target toxicity, fatigueRCC, GIST
SAR103168 (investigational)Src family, BCR-Abl, VEGFR1/2, FGFRPharmacokinetic variabilityRefractory AML/MDS (Phase I)

Rationale for SAR103168 Development in Refractory Leukemias

SAR103168 emerged from systematic efforts to overcome limitations of existing kinase inhibitors. Designed as a pyrido[2,3-d]pyrimidine derivative, it simultaneously targets multiple kinase families critical in leukemogenesis: Src family kinases (SFK), BCR-Abl, angiogenic receptors (VEGFR1/2, Tie2), and growth factor receptors (PDGFR, FGFR1/3, EGFR) [8]. This broad targeting was strategically chosen to address three key challenges:

  • Pathway redundancy: Co-activation of SFK and STAT5 in FLT3-independent AML survival pathways
  • Angiogenic niche dependence: Leukemic cell reliance on bone marrow VEGF/VEGFR signaling
  • Stromal protection: FGFR-mediated stromal interactions conferring drug resistance

Preclinical studies revealed SAR103168’s nanomolar potency against SFK (IC₅₀ = 0.65 ± 0.02 nM), exceeding first-generation inhibitors. It inhibited >85% of primary AML patient samples, including those with poor-risk cytogenetic abnormalities (chromosome 7 abnormalities, complex karyotypes) typically resistant to conventional therapies [8]. Mechanistically, it disrupted phosphorylation cascades in Src downstream effectors (PYK2, p130CAS, FAK) and STAT5—a critical node in leukemic cell survival. Crucially, activity was independent of FLT3 status, suggesting applicability across molecular AML subtypes [8].

Table 2: SAR103168's Kinase Inhibition Profile

Kinase FamilySpecific TargetsIC₅₀ Range (nM)Functional Consequences
Src familySrc, Lyn, Fyn, Lck0.65–3.2Blocks proliferation/survival signals
Angiogenic RTKsVEGFR1/2, Tie24.8–12.7Disrupts leukemic niche support
Growth factor RTKsPDGFRβ, FGFR1/38.9–15.3Inhibits stroma-mediated resistance
Nuclear kinasesABL1, ABL22.1–4.5Targets BCR-Abl signaling nodes

In vivo models demonstrated compelling anti-leukemic effects. Subcutaneous AML xenografts (KG1, EOL-1 cells) showed tumor regression at 10 mg/kg/day dosing, with correlative phosphoproteomics confirming target engagement in SFK and STAT5 pathways [8]. Synergy with cytarabine occurred at low doses, suggesting potential combination strategies to reduce chemotherapy exposure. These findings positioned SAR103168 as a promising candidate for refractory leukemias, leading to Phase I clinical evaluation (NCT00981240) in relapsed/refractory AML/MDS [2].

Despite promising preclinical data, clinical development faced challenges. The Phase I trial employed intravenous dosing (1.2–14.4 mg/m²/day for 5 days every 2 weeks) but was discontinued after 30 patients due to high pharmacokinetic variability. Plasma concentrations declined biphasically with a 3.32–5.46 hour half-life and >99.3% protein binding, complicating dose optimization [8]. Nevertheless, SAR103168 exemplifies rational multi-kinase inhibitor design for complex hematologic malignancies, providing insights for future agent development.

Properties

Product Name

SAR103168

IUPAC Name

NONE

Solubility

soluble in DMSO, not soluble in water.

Synonyms

SAR103168; SAR-103168; SAR 103168.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.